molecular formula C11H21NO2 B13869355 tert-butyl N-(2-propan-2-ylcyclopropyl)carbamate

tert-butyl N-(2-propan-2-ylcyclopropyl)carbamate

Cat. No.: B13869355
M. Wt: 199.29 g/mol
InChI Key: SULQQBPPVAEFGF-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-propan-2-ylcyclopropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-propan-2-ylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-propan-2-ylcyclopropyl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclopropyl ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-propan-2-ylcyclopropyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-propan-2-ylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-propan-2-ylcyclopropyl)carbamate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high specificity and stability.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-(2-propan-2-ylcyclopropyl)carbamate

InChI

InChI=1S/C11H21NO2/c1-7(2)8-6-9(8)12-10(13)14-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)

InChI Key

SULQQBPPVAEFGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC1NC(=O)OC(C)(C)C

Origin of Product

United States

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